2,4-Dimethoxybenzohydrazide
Overview
Description
2,4-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a hydrazide functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzoic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Materials: 2,4-dimethoxybenzoic acid and hydrazine hydrate.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Product Isolation: The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2,4-Dimethoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to potential therapeutic effects, such as anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic Acid: Shares the same benzene ring with methoxy groups but lacks the hydrazide functional group.
3,4-Dimethoxybenzohydrazide: Similar structure but with methoxy groups at different positions.
2,4-Dihydroxybenzohydrazide: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
2,4-Dimethoxybenzohydrazide is unique due to its specific arrangement of methoxy groups and the presence of the hydrazide functional group
Biological Activity
2,4-Dimethoxybenzohydrazide is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic applications. The findings are supported by various studies and data tables that summarize key research outcomes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. A series of compounds synthesized from this base structure were tested against various bacterial strains.
Key Findings:
- Antibacterial Activity : Compounds derived from this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, one study reported that compound 4a had a minimum inhibitory concentration (MIC) of 26.11 µM against S. aureus and 23.28 µM against P. aeruginosa .
- Antifungal Activity : The same derivatives also showed antifungal activity, particularly against Candida albicans. Compounds 4h and 4i were noted for their broad-spectrum antimicrobial effects and were selected for further in vivo testing .
Compound | MIC (µM) | Tested Organisms |
---|---|---|
4a | 26.11 | S. aureus |
4b | 23.28 | P. aeruginosa |
4h | - | Broader spectrum (in vivo testing) |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results indicated varying degrees of antioxidant activity among different derivatives.
Results Summary:
- Compounds exhibited IC50 values ranging from 25.6 µM to 190 µM, with several showing better activity than the standard n-propyl gallate (IC50 = 30.30 µM). Notably, compounds 1 , 4 , and 2 demonstrated the strongest activities with IC50 values below the standard .
Compound | IC50 (µM) | Activity Level |
---|---|---|
1 | 25.6 | High |
4 | 28.1 | High |
Standard | 30.30 | Reference |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Some derivatives have been shown to inhibit urease activity, which is crucial for certain bacterial survival mechanisms .
- Molecular Docking Studies : In silico studies have provided insights into the binding affinities of these compounds to specific enzymes and receptors, suggesting potential pathways for their therapeutic effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of these compounds in vivo:
- In Vivo Testing : Compounds like 4h and 4i were subjected to biochemical analysis and histological examinations of liver and kidney tissues to assess toxicity and efficacy .
- Comparative Analysis with Standard Drugs : In comparative studies with standard antibiotics such as ceftriaxone, some derivatives displayed superior activity against specific bacterial strains .
Properties
IUPAC Name |
2,4-dimethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(12)11-10)8(5-6)14-2/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLNKGMNBJMNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332441 | |
Record name | 2,4-dimethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103956-10-1 | |
Record name | 2,4-dimethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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